DS-437

Epigenetics Methyltransferase Chemical probe

DS-437 is the only commercially available chemical probe offering SAM-competitive, dual inhibition of both PRMT5 and PRMT7. This validated nucleoside scaffold, with an IC50 of ~6 µM against both enzymes, provides a unique starting point for hit-to-lead optimization, distinguishing it from substrate-competitive clinical candidates. Its specific activity in suppressing FOXP3 methylation and Treg function, supported by peer-reviewed in vivo combination immunotherapy data, makes it essential for researchers investigating the PRMT5-PRMT7 methylation axis. Procure DS-437 to expand your mechanistic studies beyond the limitations of single-target PRMT5 inhibitors.

Molecular Formula C15H23N7O4S
Molecular Weight 397.45
CAS No. 1674364-87-4
Cat. No. B607209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS-437
CAS1674364-87-4
SynonymsDS-437;  DS 437;  DS437.
Molecular FormulaC15H23N7O4S
Molecular Weight397.45
Structural Identifiers
SMILESCCNC(=O)NCCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
InChIInChI=1S/C15H23N7O4S/c1-2-17-15(25)18-3-4-27-5-8-10(23)11(24)14(26-8)22-7-21-9-12(16)19-6-20-13(9)22/h6-8,10-11,14,23-24H,2-5H2,1H3,(H2,16,19,20)(H2,17,18,25)/t8-,10-,11-,14-/m1/s1
InChIKeyCACMCLIHCDTJHL-IDTAVKCVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DS-437 (CAS 1674364-87-4): SAM-Competitive Dual PRMT5/7 Inhibitor for Chemical Probe and Epigenetic Research Applications


DS-437 is a synthetic S-adenosylmethionine (SAM) analogue and dual inhibitor of protein arginine methyltransferase 5 (PRMT5) and PRMT7 [1]. It occupies the cofactor-binding site of PRMT5 and exhibits IC50 values of approximately 6 μM against both enzymes [1]. DS-437 demonstrates selectivity for PRMT5 and PRMT7 over a panel of 29 additional human methyltransferases, though it shows weak off-target inhibition of DNMT3A and DNMT3B (IC50 = 52 and 62 μM, respectively) [1]. It was designed via structure-guided rational design and is recognized as a chemical scaffold for developing cell-active probes to interrogate the PRMT5–PRMT7 arginine methylation axis [2].

Why DS-437 Cannot Be Substituted with Other PRMT5 Inhibitors Without Compromising PRMT7 Co-Inhibition and SAM-Competitive Binding Mode


PRMT5 inhibitors represent a mechanistically heterogeneous class that cannot be substituted interchangeably. DS-437 is a SAM-competitive, dual PRMT5/7 inhibitor [1], whereas clinically advanced PRMT5 inhibitors such as GSK3326595 (pemrametostat) and EPZ015666 act as substrate-competitive inhibitors with no activity against PRMT7, and JNJ-64619178 (onametostat) is a SAM-mimetic inhibitor with pseudo-irreversible kinetics that also lacks PRMT7 co-inhibition [2]. The divergent binding modes (cofactor-site vs. substrate-site), target spectra (dual vs. single PRMT5), and chemical tractability as a nucleoside scaffold directly impact experimental outcomes in phenotypic assays, combination therapy studies, and structure-activity relationship campaigns [3].

DS-437: Quantitative Differentiation Evidence Against PRMT5 Inhibitor Comparators


Unique SAM-Competitive Binding Mode Distinct from Substrate-Competitive PRMT5 Inhibitors

DS-437 is a SAM-competitive inhibitor that occupies the cofactor-binding site of PRMT5 [1]. In contrast, GSK3326595 and EPZ015666 are substrate-competitive inhibitors that bind the peptide-substrate pocket [2]. JNJ-64619178, while also SAM-mimetic, binds simultaneously to both the SAM and substrate pockets with pseudo-irreversible kinetics, differing from the reversible SAM-competitive mechanism of DS-437 [3]. This mechanistic distinction is critical for experimental design: substrate-competitive inhibitors cannot directly probe the cofactor site or assess SAM-dependent regulation of PRMT5 activity.

Epigenetics Methyltransferase Chemical probe

Dual PRMT5/PRMT7 Inhibition Activity Not Available from Single-Target PRMT5 Inhibitors

DS-437 inhibits both PRMT5 and PRMT7 with comparable IC50 values (6 μM for both) [1]. In contrast, GSK3326595 (IC50 = 6.2 nM), JNJ-64619178 (IC50 = 0.14 nM), and EPZ015666 (IC50 = 22 nM) are all selective PRMT5 inhibitors with no reported activity against PRMT7 . The Chemical Probes Portal notes that DS-437 is the only dual inhibitor for PRMT5 and PRMT7 currently available [2]. This dual inhibition profile is mechanistically significant because PRMT5 (type II PRMT) and PRMT7 (type III PRMT) are the only enzymes in their respective subclasses and are believed to act in conjunction to methylate shared substrates [1].

PRMT7 Arginine methylation Dual inhibition

Published In Vivo Efficacy in Combination Immunotherapy Not Demonstrated for Comparator PRMT5 Inhibitors

DS-437 has demonstrated in vivo efficacy in a Balb/c mouse CT26Her2 colon cancer model when administered at 10 mg/kg (i.p., five times per week) in combination with the anti-p185erbB2/neu antibody 4D5, significantly enhancing anti-tumor effects by inhibiting Treg function and inducing tumor immunity [1]. Pharmacological inhibition of PRMT5 by DS-437 reduced human Treg suppressive function and inhibited FOXP3 methylation in vitro [1]. In contrast, clinical-stage PRMT5 inhibitors GSK3326595 and JNJ-64619178 have not published equivalent combination immunotherapy data with anti-erbB2/neu antibodies in this specific model system.

Immuno-oncology Treg FOXP3

Broad Methyltransferase Selectivity Panel Data Enables Off-Target Risk Assessment

DS-437 was profiled against a panel of 29 human methyltransferases (including protein, DNA, and RNA methyltransferases) at 50 μM and showed no inhibitory activity against 27 of them, demonstrating selective targeting of PRMT5 and PRMT7 [1]. Off-target inhibition was observed for DNMT3A (IC50 = 52 μM) and DNMT3B (IC50 = 62 μM) [1]. In comparison, GSK3326595 was profiled against a panel of 20 methyltransferases (>4,000-fold selectivity), EPZ015666 against 20 methyltransferases (>20,000-fold selectivity over other PMTs), and JNJ-64619178's full methyltransferase selectivity panel is not uniformly published in vendor datasheets . The broader panel (29 targets) for DS-437 provides more comprehensive off-target data for experimental interpretation than the 20-target panels used for GSK3326595 and EPZ015666.

Selectivity Methyltransferase Off-target

Validated Chemical Scaffold for Derivatization and SAR Studies

DS-437 was explicitly designed and characterized as a 'valid scaffold' for the development of potent and cell-active chemical probes targeting the PRMT5–PRMT7 axis [1]. The original publication proposes DS-437 as a starting point for further medicinal chemistry optimization [1]. The Chemical Probes Portal also notes that DS-437 is 'proposed as a chemical scaffold for the development of potent and cell-active chemical probes' [2]. In contrast, clinical-stage PRMT5 inhibitors GSK3326595, JNJ-64619178, and EPZ015666 are fully optimized drug candidates with complex intellectual property restrictions and limited accessibility for scaffold derivatization and academic medicinal chemistry campaigns.

Medicinal chemistry SAR Chemical probe

Functional Validation in Human Treg Suppression Assays

DS-437 has been functionally validated in human and murine Treg suppression assays, where it inhibited the ability of regulatory T cells (Tregs) to suppress effector T cell (Teff) proliferation in vitro [1]. In HEK293T cells, DS-437 (2.5 and 10 μM) inhibited symmetrical arginine dimethylation of FOXP3 in a concentration-dependent manner [1]. In MDA-MB-231 cells, it inhibited symmetrical arginine dimethylation of p60 and ribonucleoproteins SmD1/D3 and SmB/B' [2]. In contrast, functional Treg suppression assay data are not available in published vendor documentation for comparator PRMT5 inhibitors GSK3326595, JNJ-64619178, or EPZ015666 in this specific immunological context.

Immunology Treg FOXP3

High-Value Research Applications for DS-437 Procurement Based on Quantitative Differentiation Evidence


Chemical Probe Development and Medicinal Chemistry SAR Campaigns Targeting the PRMT5–PRMT7 Axis

DS-437 serves as a validated nucleoside scaffold for derivatization and structure-activity relationship (SAR) studies aimed at developing improved PRMT5/7 dual inhibitors. Unlike clinical-stage PRMT5 inhibitors (GSK3326595, JNJ-64619178, EPZ015666), which are fully optimized drug candidates with proprietary intellectual property restrictions, DS-437 was explicitly designed and published as a starting point for probe development [1]. The SAM-competitive binding mode and nucleoside core structure provide multiple vectors for chemical modification, enabling medicinal chemistry teams to explore potency improvements while maintaining dual PRMT5/7 activity. Procurement is indicated for academic and industrial groups initiating hit-to-lead or lead optimization programs targeting this methylation axis.

Immuno-Oncology Research Investigating PRMT5–FOXP3–Treg Axis and Combination Immunotherapy

DS-437 is the only PRMT5 inhibitor with peer-reviewed, quantitative in vivo combination immunotherapy data in a syngeneic tumor model [1]. Researchers studying the role of PRMT5 in regulatory T cell function, FOXP3 methylation, or tumor immune evasion should procure DS-437 to replicate or extend published studies showing enhanced anti-tumor effects when combined with anti-erbB2/neu antibody therapy. The functional validation in human and murine Treg suppression assays, and demonstration of FOXP3 symmetric dimethylation inhibition at 2.5–10 μM, are specific to DS-437 and not available for comparator PRMT5 inhibitors [2].

Mechanistic Studies Distinguishing SAM-Competitive vs. Substrate-Competitive PRMT5 Inhibition

DS-437 is currently the only documented SAM-competitive PRMT5 inhibitor [1], in contrast to the substrate-competitive mechanism of GSK3326595 and EPZ015666 [2], and the dual-pocket SAM-mimetic mechanism of JNJ-64619178 [3]. Researchers investigating cofactor-site pharmacology, SAM-dependent allosteric regulation of PRMT5, or comparative mechanistic studies of PRMT5 inhibition modes should procure DS-437 as the exclusive SAM-competitive chemical tool available for these experiments.

Functional Genomics and Phenotypic Screening Requiring Dual PRMT5/PRMT7 Inhibition

DS-437 is the only chemical probe capable of simultaneously inhibiting both PRMT5 (type II PRMT) and PRMT7 (type III PRMT), the sole members of their respective methylation subclasses [1]. Genetic studies indicate these enzymes act in conjunction to methylate shared substrates and regulate cell proliferation and migration [2]. Researchers conducting functional genomics screens, phenotypic assays, or pathway interrogation where both enzymes contribute to symmetric dimethylarginine (SDMA) marks should procure DS-437, as single-target PRMT5 inhibitors (GSK3326595, JNJ-64619178, EPZ015666) do not address PRMT7-mediated contributions.

Quote Request

Request a Quote for DS-437

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.